2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of methoxyphenyl groups and cyclohexanone moieties, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} typically involves the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Cyclohexanone→2,2’-Methylenebis6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
71571-26-1 |
---|---|
Molekularformel |
C29H32O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylidene]-6-[[3-[(4-methoxyphenyl)methylidene]-2-oxocyclohexyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C29H32O4/c1-32-26-13-9-20(10-14-26)17-22-5-3-7-24(28(22)30)19-25-8-4-6-23(29(25)31)18-21-11-15-27(33-2)16-12-21/h9-18,24-25H,3-8,19H2,1-2H3 |
InChI-Schlüssel |
KMDSHHOHXQMOMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CCCC(C2=O)CC3CCCC(=CC4=CC=C(C=C4)OC)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.